molecular formula C12H13BrN2O3 B2382301 Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate CAS No. 1260782-03-3

Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate

Cat. No.: B2382301
CAS No.: 1260782-03-3
M. Wt: 313.151
InChI Key: YLSKOFPXJJZOPP-UHFFFAOYSA-N
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Description

“Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate” is a chemical compound . It is a significant intermediate of 1H-indazole derivatives .


Synthesis Analysis

The synthesis of indazole derivatives has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The structure of “this compound” is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS .


Chemical Reactions Analysis

The chemical reactions of indazole derivatives have been studied extensively. For instance, N-Boc-5-bromoindole can undergo Sonogashira coupling reaction with N,N-diisopropylprop-2-ynylamine to afford the corresponding propargylic diisopropylamine .

Scientific Research Applications

Chemical Synthesis and Reactions

Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate has been explored in various chemical syntheses and reactions. For instance, it is used as an intermediate in the preparation of different compounds. The compound has been involved in Diels-Alder reactions, which are key in synthesizing cyclic compounds (Padwa, Brodney, & Lynch, 2003). Furthermore, its structure and properties have been studied using methods like FTIR, NMR spectroscopy, and X-ray diffraction, providing insights into its potential applications in organic synthesis (Ye et al., 2021).

Biological Activity

In the realm of biology, derivatives of tert-butyl carbazate, which are structurally related to this compound, have been synthesized and evaluated for their antimicrobial activities. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).

Catalysis and Synthesis Enhancements

This compound has been used in oxidative cross-dehydrogenative coupling (CDC) via C(sp2)–H bond functionalization. This illustrates its role in enhancing the efficiency of certain chemical reactions, which is crucial in the field of catalysis (Sharma et al., 2021).

Advanced Chemical Transformations

The compound plays a role in advanced chemical transformations like oxo-sulfonylation, which is significant for synthesizing N-sulfonylated indazolones. Such reactions are pivotal for the development of new chemical entities with potential applications in various fields (Ghosh, Mondal, & Hajra, 2020).

Future Directions

The future directions for the study of “Tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate” and similar compounds could include further exploration of their medicinal applications, as well as the development of more efficient synthesis methods .

Properties

IUPAC Name

tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-9-5-4-7(13)6-8(9)10(16)14-15/h4-6H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSKOFPXJJZOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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